molecular formula C12H16F2N2O3S B13849924 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol

2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol

Cat. No.: B13849924
M. Wt: 306.33 g/mol
InChI Key: ZZRLFQIRBBDIPZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is a synthetic organic compound characterized by the presence of fluorine atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of fluorine atoms and the piperazine ring. One common method involves the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the phenol ring. The piperazine ring is then attached through a series of condensation reactions, often using sulfonyl chlorides as intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis. Purification steps, such as recrystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in quinones, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The fluorine atoms and piperazine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol is unique due to the presence of both fluorine atoms and a sulfonyl-substituted piperazine ring. This combination imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16F2N2O3S

Molecular Weight

306.33 g/mol

IUPAC Name

2,6-difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C12H16F2N2O3S/c1-20(18,19)16-4-2-15(3-5-16)8-9-6-10(13)12(17)11(14)7-9/h6-7,17H,2-5,8H2,1H3

InChI Key

ZZRLFQIRBBDIPZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)F)O)F

Origin of Product

United States

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